ethyl 5-acetyl-2-{[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate
Description
Benzofuran is a compound that is widely found in natural products and synthetic compounds with a wide range of biological and pharmacological applications . It has unique structural features and a wide array of biological activities, making it a privileged structure in the field of drug discovery . Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a focus in the field of drug invention and development . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by a benzene ring fused to a furan ring . This structure is found to be suitable for a wide range of biological and pharmacological applications .Chemical Reactions Analysis
Benzofuran and its derivatives have been used in the treatment of various diseases such as cancer or psoriasis . Some substituted benzofurans have shown dramatic anticancer activities .Future Directions
Properties
IUPAC Name |
ethyl 5-acetyl-2-[(3,6-dimethyl-1-benzofuran-2-carbonyl)amino]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S/c1-6-26-21(25)16-12(4)18(13(5)23)28-20(16)22-19(24)17-11(3)14-8-7-10(2)9-15(14)27-17/h7-9H,6H2,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNINGJOSIYBLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(C3=C(O2)C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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